Methoxymethyl allyl ether

Descripción general

Descripción

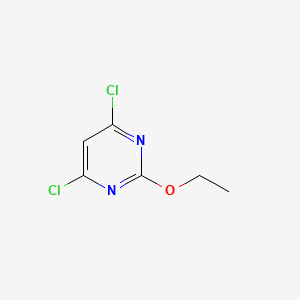

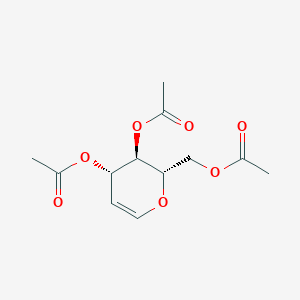

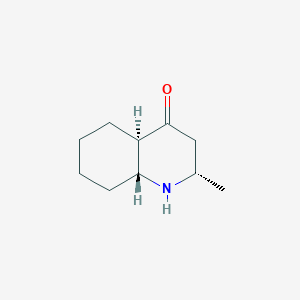

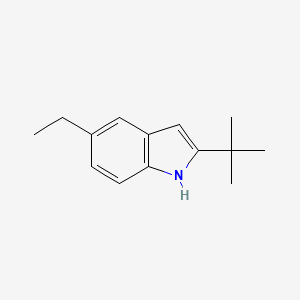

Methoxymethyl allyl ether is a functional group with the formula ROCH2OCH3, abbreviated as MOM . It is a kind of chloroalkyl ether and, like its congeners, often employed in organic synthesis to protect alcohols . The molecular formula is C5H10O2 and the molecular weight is 102.1317 .

Synthesis Analysis

The synthesis of ethers, including Methoxymethyl allyl ether, can be achieved through various methods. One of the common methods is the Williamson synthesis of ethers, which involves an SN2 reaction of an alkoxide nucleophile with an alkyl halide . Another method is the Claisen rearrangement, which involves the thermal rearrangement of allyl vinyl ethers to form β-aryl allyl ethers .Molecular Structure Analysis

The molecular structure of Methoxymethyl allyl ether consists of an oxygen atom bonded to two alkyl groups . The IUPAC Standard InChI is InChI=1S/C5H10O2/c1-3-4-7-5-6-2/h3H,1,4-5H2,2H3 .Chemical Reactions Analysis

Methoxymethyl allyl ether can undergo various chemical reactions. For instance, it can undergo a Claisen rearrangement when heated, forming gamma, delta-unsaturated ketones or aldehydes . It can also be hydrolyzed to the corresponding alcohols and acids employing a catalytic amount of bismuth triflate in an aqueous medium .Physical And Chemical Properties Analysis

Methoxymethyl allyl ether has a molecular weight of 102.1317 . The physical and chemical properties of ethers, in general, can be determined by the alkyl groups bonded to the oxygen atom .Aplicaciones Científicas De Investigación

Efficient Deprotective Methods

Methoxyethoxymethyl (MEM) and Methoxymethyl (MOM) ethers, including those of allylic alcohols, can be efficiently cleaved by pyridinium paratoluenesulfonate in specific solvents, demonstrating a valuable deprotective method in synthetic chemistry (Monti, Leandri, Klos-Ringuet, & Corriol, 1983).

Methoxymethylation Reagent

Methoxymethyl-2-pyridylsulfide is an effective methoxymethylating agent for a range of alcohols and phenols, including tertiary and allylic alcohols, facilitating the creation of MOM ethers under mild conditions. This method is also applied to avermectin aglycones (Marcune, Karady, Dolling, & Novak, 1999).

Hydrolysis of MOM Ethers

Bismuth triflate is used to hydrolyze methoxymethyl (MOM) ethers to corresponding alcohols in an aqueous medium. This method is selective and operates at ambient temperature (Reddy, Rao, Kumar, & Rao, 2003).

Gold-Catalyzed Rearrangement

Methoxymethyl ethers derived from silylcyclopropenyl carbinols can be rearranged to [(Z)-(dimethylphenylsilyl)methylene]cyclopropanes using a gold-catalyzed process, demonstrating an application in organic synthesis (Hiault, Archambeau, Miege, Meyer, & Cossy, 2016).

Rearrangement in Carbohydrates

Allyl ethers, including those in carbohydrates, can be rearranged and subsequently cleaved using specific catalysts, offering a method for temporary protection of hydroxy groups (Bieg & Szeja, 1985).

Ion-Molecule Reactions

Allyl methyl ether demonstrates unique ion-molecule reactions, relevant in mass spectrometry and analytical chemistry (Maquestian, Beugnies, Flammang, Houriet, Rolli, & Bouchoux, 1988).

Claisen Rearrangement with Superacids

Claisen rearrangement of allyl aryl ethers can be efficiently catalyzed by solid superacids, useful in the production of allyl phenols for various industrial applications (Yadav & Lande, 2005).

Ring-Opening Metathesis Polymerization

Methoxymethyl ether derivatives are used in the polymerization of cyclooctenes, showcasing applications in materials science and polymer chemistry (Kobayashi, Fukuda, Kataoka, & Tanaka, 2016).

Cleavage with Boron Trifluoride-Methyl Sulfide Complex

The cleavage of allyl phenyl and methyl phenyl ethers with boron trifluoride-methyl sulfide complex demonstrates the impact of reaction conditions on reaction rates, relevant in organic synthesis (Konieczny, Maciejewski, & Konieczny, 2005).

Efficient Catalysis

Silica sulfuric acid acts as an efficient catalyst for the methoxymethylation of alcohols under solvent-free conditions, indicating its potential in green chemistry (Niknam, Zolfigol, Khorramabadi-zad, Zare, & Shayegh, 2006).

Mecanismo De Acción

The Claisen rearrangement is a key organic reaction that involves the thermal rearrangement of allyl vinyl ethers to form β-aryl allyl ethers . This reaction is specific to ally aryl ethers and allyl vinyl ethers . Heating an allyl aryl ether to 250 oC causes an intramolecular rearrangement to produce an o-allylphenol .

Safety and Hazards

Direcciones Futuras

The Claisen rearrangement, which involves the thermal rearrangement of allyl vinyl ethers to form β-aryl allyl ethers, is a key organic reaction that could be explored further for the synthesis of Methoxymethyl allyl ether . Additionally, the development of more efficient and eco-friendly methods for the deprotection of Methoxymethyl allyl ether could be a potential area of future research .

Propiedades

IUPAC Name |

3-(methoxymethoxy)prop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-3-4-7-5-6-2/h3H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITJIDNECMXYMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435547 | |

| Record name | METHOXYMETHYL ALLYL ETHER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methoxymethyl allyl ether | |

CAS RN |

62322-45-6 | |

| Record name | METHOXYMETHYL ALLYL ETHER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol](/img/structure/B1311127.png)

![1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B1311150.png)